molecular formula C5H5NO4 B15204570 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid CAS No. 906728-33-4

2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B15204570
CAS No.: 906728-33-4
M. Wt: 143.10 g/mol
InChI Key: BVTRLVSCYJALOP-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with a carboxylic acid group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of commercial manganese dioxide in a packed reactor has been reported for the oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.

Scientific Research Applications

2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules . The pathways involved include modulation of enzyme activity and interference with metabolic processes.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

906728-33-4

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-methyl-5-oxo-4H-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H5NO4/c1-2-6-3(4(7)8)5(9)10-2/h3H,1H3,(H,7,8)

InChI Key

BVTRLVSCYJALOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)O1)C(=O)O

Origin of Product

United States

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